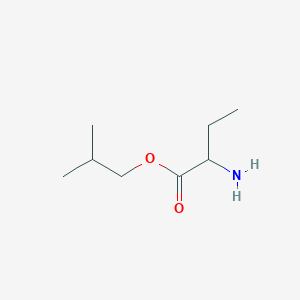

Isobutyl 2-aminobutyrate

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-methylpropyl 2-aminobutanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

QZRMWMCNVOAIAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl 2 Aminobutyrate and Its Precursors

Chemoenzymatic Synthesis Approaches for 2-Aminobutyric Acid

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to produce chiral compounds like 2-aminobutyric acid with high purity. These approaches often utilize isolated enzymes or whole-cell systems to catalyze key stereoselective transformations that are challenging to achieve through traditional chemical methods.

Multi-enzymatic cascade reactions, where several enzymatic steps are performed in a single pot, represent a highly efficient strategy for synthesizing D-2-aminobutyric acid (D-ABA). These systems are designed to mimic metabolic pathways, offering high atom economy and simplifying downstream processing.

A highly effective tri-enzymatic cascade system has been developed for the synthesis of D-ABA from the readily available and inexpensive starting material, L-threonine. nih.govnih.gov This system provides an attractive method with high atomic efficiency for producing D-α-amino acids. nih.gov

The cascade reaction proceeds in two main steps:

Deamination: L-threonine ammonia (B1221849) lyase (L-TAL) first catalyzes the deamination of L-threonine, converting it into the intermediate compound 2-oxobutyric acid and releasing ammonia. nih.govnih.gov

Reductive Amination: D-amino acid dehydrogenase (D-AADH) then catalyzes the stereoselective reductive amination of 2-oxobutyric acid to produce the target molecule, D-2-aminobutyric acid. nih.gov Notably, the ammonia required for this step is supplied internally from the initial deamination of L-threonine, eliminating the need for an external ammonia source. nih.govnih.gov

This multi-enzyme system has demonstrated the ability to achieve a high yield and excellent optical purity of D-2-aminobutyric acid. nih.gov Research has shown that at a 50 mL reaction scale, using 200 mM of L-threonine, D-2-aminobutyric acid can be produced in over 90% yield with an enantiomeric excess (ee) greater than 99% within 20 hours. nih.gov

Table 1: Tri-Enzymatic Cascade System for D-2-Aminobutyric Acid Production

| Enzyme Component | Role in Cascade | Substrate | Product | Achieved Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| L-Threonine Ammonia Lyase (L-TAL) | Deamination | L-Threonine | 2-Oxobutyric Acid + Ammonia | >90% nih.govnih.gov | >99% nih.govnih.gov |

| D-Amino Acid Dehydrogenase (D-AADH) | Reductive Amination | 2-Oxobutyric Acid + Ammonia | D-2-Aminobutyric Acid | >90% nih.govnih.gov | >99% nih.govnih.gov |

The form of the biocatalyst used in the enzymatic synthesis can significantly impact the optical purity of the final product. nih.gov When producing D-amino acids, the use of whole cells or crude cell lysates can sometimes compromise the enantiomeric excess of the product. nih.gov This is due to the presence of endogenous enzymes within the host cells, such as L-amino acid dehydrogenases, amino acid racemases, or transaminases, which can produce the undesired L-enantiomer. nih.gov Therefore, to achieve the highest possible enantiomeric excess (>99%), employing purified enzymes is often the preferred strategy, as it eliminates competing side reactions from the cellular matrix. nih.gov

Many oxidoreductases, including the dehydrogenases used in ABA synthesis, require nicotinamide (B372718) cofactors like NAD⁺/NADH. nih.gov These cofactors are expensive to use in stoichiometric amounts, making their in situ regeneration essential for the economic viability of large-scale biocatalytic processes. nih.govillinois.edu

In the context of ABA synthesis, several enzymatic methods for NADH regeneration are employed:

Formate (B1220265)/Formate Dehydrogenase (FDH) System: This is one of the most commonly used systems. nih.govillinois.edu FDH, often sourced from Candida boidinii, catalyzes the oxidation of inexpensive sodium formate to carbon dioxide, with the concurrent reduction of NAD⁺ to NADH. illinois.edu This system is advantageous because the product, CO₂, is gaseous and easily removed, which helps to drive the reaction forward. illinois.edu

Glucose/Glucose Dehydrogenase (GDH) System: This method uses glucose as the ultimate reductant to regenerate NADH.

Isopropanol (B130326)/Alcohol Dehydrogenase (ADH) System: In this approach, an alcohol dehydrogenase is used to oxidize a secondary alcohol like isopropanol to acetone, while reducing NAD⁺ to NADH. nih.gov

The primary goal of these systems is to continuously supply the catalytic amount of the required cofactor, which not only reduces costs but also helps to drive the main reaction to completion and can simplify product isolation. illinois.edu

Transaminases, particularly ω-transaminases (ω-TA), are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.com

The synthesis of L-2-aminobutyric acid (L-ABA) has been successfully demonstrated using ω-transaminase from Vibrio fluvialis JS17. nih.govfao.org In this process, 2-oxobutyric acid serves as the amino acceptor, and a suitable amino donor, such as benzylamine (B48309), provides the amino group. nih.gov This reaction can achieve an enantiomeric excess higher than 99%. nih.govfao.org

A significant challenge in this synthesis is product inhibition, particularly by the benzaldehyde (B42025) formed when benzylamine is the amino donor. nih.gov To overcome this, a biphasic reaction system can be employed. nih.gov By using an organic solvent like hexane, the inhibitory benzaldehyde by-product is extracted from the aqueous phase where the enzymatic reaction occurs. nih.gov This strategy has been shown to dramatically increase the conversion of 2-oxobutyric acid; in one study, the conversion reached 96% in 5 hours in a biphasic system, compared to only 39% in a single aqueous phase. nih.gov

Further research has focused on improving the catalytic activity of transaminases through protein engineering. nih.gov By using molecular docking models, specific amino acid residues in the active site of ω-transaminase from Ochrobactrum anthropi were identified and subjected to saturation mutagenesis. nih.gov This led to the discovery of variants with significantly increased catalytic efficiency, which were then used in a coupled reaction system to produce L-ABA with a conversion efficiency of 94%. nih.gov

Table 2: Transaminase-Catalyzed Synthesis of L-2-Aminobutyric Acid

| Enzyme Source | Substrates | Key Strategy | Conversion | Enantiomeric Excess |

|---|---|---|---|---|

| Vibrio fluvialis JS17 | 2-Oxobutyric acid, Benzylamine | Biphasic reaction system to remove inhibitory benzaldehyde | 96% nih.gov | >99% nih.gov |

Leucine (B10760876) dehydrogenase (LeuDH) is another key enzyme utilized for the production of L-amino acids, including L-2-aminobutyric acid. mdpi.comnih.gov LeuDH catalyzes the reversible asymmetric reductive amination of α-keto acids to their corresponding L-amino acids, using ammonia as the amino donor and requiring an NADH cofactor. mdpi.com

The synthesis of L-ABA is achieved by the reductive amination of 2-ketobutyric acid. nih.gov Similar to other dehydrogenase-based systems, this process is coupled with an efficient NADH regeneration system, frequently employing formate dehydrogenase (FDH). nih.govnih.gov

To enhance the industrial applicability of this method, research has focused on improving the properties of LeuDH itself. Strategies include:

Enzyme Discovery: A robust LeuDH with high substrate tolerance and excellent activity towards 2-oxobutyric acid was identified by screening a metagenomic library from environments enriched with unnatural amino acids. researchgate.net This enzyme enabled the conversion of 1.5 M L-threonine (as a precursor to 2-ketobutyric acid) to L-ABA with a 99% molar conversion rate. researchgate.net

Protein Engineering: Semi-rational engineering has been applied to LeuDH from Bacillus cereus to improve its catalytic efficiency. nih.gov By modeling the enzyme's structure and performing site-saturation mutagenesis on key residues, a variant was created with a 44.5-fold higher catalytic efficiency (kcat/KM) than the wild-type enzyme, making it a more attractive candidate for large-scale L-ABA production. nih.gov

Table 3: L-Leucine Dehydrogenase-Mediated Synthesis of L-2-Aminobutyric Acid

| Enzyme Source | Key Strategy | Cofactor Regeneration | Result |

|---|---|---|---|

| Metagenomic Library (TvLeuDH) | Enzyme discovery for robustness | Glucose dehydrogenase | 99% molar conversion rate; space-time yield of 51.5 g·L⁻¹·h⁻¹ researchgate.net |

| Bacillus cereus (Engineered M5 variant) | Semi-rational protein engineering | Not specified in abstract | 44.5-fold higher catalytic efficiency than wild-type nih.gov |

Metabolic Engineering for Enhanced L-2-Aminobutyric Acid Biosynthesis

Metabolic engineering offers an environmentally friendly and highly selective alternative to chemical synthesis for producing L-2-aminobutyric acid. nih.gov This approach involves redesigning the metabolic pathways of microorganisms, such as Escherichia coli, to channel metabolic flux towards the production of the desired compound from simple carbon sources like glucose. nih.govnih.gov

Researchers have successfully engineered Escherichia coli to produce L-ABA by introducing and modifying specific genetic elements. A common strategy involves using L-threonine as an endogenous precursor. nih.govresearchgate.net The biosynthetic pathway typically involves two key enzymatic steps: the deamination of L-threonine to 2-ketobutyrate (2-KB) and the subsequent reductive amination of 2-KB to L-ABA. researchgate.net

One study focused on engineering a threonine-hyperproducing E. coli THR strain. nih.gov Key genetic modifications included:

Co-overexpression of ilvA and leuDH : The ilvA gene from E. coli W3110 (encoding threonine deaminase) and the leuDH gene from Thermoactinomyces intermedius (encoding leucine dehydrogenase) were co-overexpressed to facilitate the conversion of L-threonine to L-ABA. nih.gov

Deletion of rhtA gene : This gene encodes a threonine exporter. Its deletion aimed to increase the intracellular concentration of the L-threonine precursor. nih.gov

Deletion of ilvIH gene : This gene is involved in the competing pathway that converts 2-KB to L-isoleucine. Its deletion redirects the carbon flux from 2-KB towards L-ABA synthesis. nih.gov

These modifications led to the development of the final engineered strain, E. coli THR ΔrhtAΔilvIH/Gap-ilvA*-Pbs-leuDH, which achieved a production titer of 9.33 g/L of L-ABA in a 5 L bioreactor during fed-batch fermentation. nih.gov

Table 1: Genetically Engineered E. coli Strains and L-ABA Production

| Strain | Relevant Genotype/Modification | L-ABA Titer (g/L) |

| E. coli THR with co-expression of ilvA and leuDH | Overexpression of threonine deaminase and leucine dehydrogenase. | 3.09 |

| E. coli THR ΔrhtA | Deletion of the threonine exporter gene rhtA. | 3.72 |

| E. coli THR ΔrhtAΔilvIH | Deletion of rhtA and the competing L-isoleucine pathway gene ilvIH. | 4.42 (18.8% increase over parent) |

| E. coli THR ΔrhtAΔilvIH/Gap-ilvA*-Pbs-leuDH | Final engineered strain with optimized gene expression. | 9.33 |

The core principle behind enhancing L-ABA biosynthesis in microbial hosts is the strategic redirection of metabolic pathways to maximize carbon flux towards the target molecule while minimizing flux into competing pathways. nih.govnih.gov

Key strategies include:

Precursor Channeling : Engineering strains to overproduce a key precursor, such as L-threonine, provides a robust starting point. In E. coli, this was achieved by releasing the feedback inhibition of enzymes like aspartokinase I and III. nih.gov

Blocking Competing Pathways : Identifying and disabling pathways that consume the intermediate substrate is crucial. For L-ABA production, the primary competing pathway is the biosynthesis of L-isoleucine from 2-ketobutyrate. Deleting the ilvIH genes, which encode acetohydroxyacid synthase II, effectively blocks this diversion of 2-KB. nih.gov

Enhancing the Main Synthetic Pathway : Overexpressing the core enzymes that catalyze the conversion to the final product is a fundamental step. For L-ABA, this involves boosting the expression of threonine deaminase (ilvA) to produce 2-KB and a suitable amino acid dehydrogenase, such as leucine dehydrogenase (leuDH), for the final reductive amination step. nih.gov

Promoter Engineering : The strength of the promoters used to drive the expression of heterologous genes (ilvA and leuDH) can be altered to balance the metabolic pathway and optimize production. nih.gov

These genetic modifications collectively expand the natural metabolic network of the host organism, creating a novel and efficient cellular factory for the production of non-natural amino acids like L-ABA. nih.gov

Classical Chemical Synthesis Routes to 2-Aminobutyric Acid

While biotechnological methods are gaining prominence, classical chemical synthesis remains a significant route for producing 2-aminobutyric acid. These methods, however, often face challenges such as poor selectivity, the need for harsh reaction conditions, and the generation of byproducts, which can complicate purification. nih.govresearchgate.net

The ammonolysis of α-halogenated carboxylic acids is a direct method for synthesizing α-amino acids. nih.govresearchgate.net This reaction is a nucleophilic substitution where the halogen atom at the alpha-carbon is displaced by an amino group from ammonia. wikipedia.orgucalgary.ca

The process begins with the halogenation of butyric acid to form an α-halobutyric acid, such as 2-bromobutanoic acid. This intermediate then reacts with an excess of ammonia. The ammonia acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing it to form 2-aminobutyric acid. wikipedia.orgucalgary.ca Using a large excess of ammonia is necessary to minimize the formation of secondary and tertiary amine byproducts that can occur from the product amino acid reacting further with the α-halobutyric acid. ucalgary.ca

Reduction reactions, specifically reductive amination, provide another pathway to 2-aminobutyric acid. nih.govresearchgate.net This method typically starts with the corresponding α-keto acid, which is 2-oxobutanoic acid (also known as α-ketobutyric acid).

In this process, 2-oxobutanoic acid reacts with ammonia to form an intermediate imine. This imine is then reduced to form the final amino acid. The reduction can be achieved using various reducing agents. Electrochemical reductive amination at a mercury electrode in an aqueous ammonia/ammonium chloride solution has been shown to produce 2-aminobutyric acid from its keto acid precursor. researchgate.net

The synthesis of 2-aminobutyric acid can also be achieved through methods involving ammoniation hydrolysis and the reduction of butanone-derived precursors. nih.govresearchgate.net One common example is the Strecker synthesis, which begins with propanal (propionaldehyde). google.com

In a typical Strecker synthesis, propanal reacts with ammonia and cyanide (often from sodium cyanide) to form an α-aminonitrile (2-aminobutyronitrile). google.comalmerja.net This intermediate is then hydrolyzed under acidic or basic conditions. The hydrolysis converts the nitrile group into a carboxylic acid group, yielding the final product, 2-aminobutyric acid. google.comalmerja.net This method produces a racemic mixture of the amino acid, which then requires resolution to isolate the desired L-enantiomer.

Esterification Reactions for Isobutyl 2-Aminobutyrate Synthesis

The synthesis of this compound, an ester derived from 2-aminobutyric acid and isobutyl alcohol, relies on the principles of esterification, a fundamental reaction in organic chemistry. This section explores the general tenets of esterifying alpha-amino acids, proposes specific routes for the target compound based on analogous reactions, and delves into advanced one-pot strategies that enhance synthetic efficiency.

General Principles of Esterification for Alpha-Amino Acids

The esterification of alpha-amino acids is a chemical reaction that converts the carboxylic acid group of the amino acid into an ester. Due to the presence of both an amino (-NH2) and a carboxylic acid (-COOH) group, these molecules have unique reactivity that must be managed during synthesis. The most common method for this transformation is the Fischer-Speier esterification, or simply Fischer esterification. researchgate.netvcu.edumdpi.com

The core principles of this reaction involve treating the amino acid with an alcohol in the presence of a strong acid catalyst. mdpi.comnih.gov The catalyst, typically a mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or an organic acid such as p-toluenesulfonic acid (TsOH), serves a crucial dual role. mdpi.comgoogle.com Firstly, it protonates the carbonyl oxygen of the carboxylic acid group, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. researchgate.netnih.gov Secondly, it facilitates the departure of a water molecule, which is a poor leaving group in its neutral form (-OH), by allowing it to leave as a much better leaving group (H₂O). researchgate.net

Fischer esterification is a reversible equilibrium reaction. researchgate.netmdpi.com To drive the reaction towards the formation of the ester product, several strategies are employed in accordance with Le Châtelier's principle:

Use of Excess Alcohol : The alcohol is often used as the solvent, ensuring it is present in a large excess, which shifts the equilibrium to the product side. researchgate.netmdpi.com

Removal of Water : The water formed as a byproduct can be removed from the reaction mixture as it forms. This is often achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. google.com

A variety of reagents have been developed to facilitate this transformation under different conditions. Thionyl chloride (SOCl₂) in alcohol is a particularly effective method. It reacts with the alcohol to form HCl in situ, which acts as the catalyst, and also generates other byproducts that help drive the reaction to completion. google.com Other reagents like trimethylchlorosilane (TMSCl) have also been used to achieve esterification under mild conditions. nih.gov

Development of Specific Esterification Routes for Isobutyl Alcohol and 2-Aminobutyric Acid

While specific literature detailing the synthesis of this compound is not extensively documented, established methodologies for the esterification of 2-aminobutyric acid with other alcohols, and of other amino acids with primary alcohols like isobutanol, provide a clear blueprint for its synthesis. The primary approaches would involve direct acid-catalyzed esterification or the use of thionyl chloride.

Method 1: Direct Acid-Catalyzed Fischer Esterification

This method is the most direct application of the Fischer esterification principle. 2-Aminobutyric acid would be heated with an excess of isobutyl alcohol in the presence of a strong acid catalyst.

A plausible reaction scheme is as follows:

2-Aminobutyric acid is suspended in isobutyl alcohol, which acts as both the reactant and the solvent.

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

The mixture is heated to reflux to achieve a reasonable reaction rate. The temperature would be near the boiling point of isobutyl alcohol (108 °C).

To drive the reaction to completion, water is removed, potentially using a Dean-Stark apparatus.

After the reaction is complete, the excess alcohol is removed under reduced pressure, and the product is isolated, often as the hydrochloride salt, which can be purified by recrystallization.

Method 2: Thionyl Chloride Mediated Esterification

This is a highly effective method for preparing amino acid esters. Thionyl chloride reacts with the alcohol to generate the necessary acid catalyst in situ and also acts as a dehydrating agent.

A representative procedure would be:

A suspension of 2-aminobutyric acid in isobutyl alcohol is cooled, typically to below 5°C.

Thionyl chloride is added dropwise to the cooled suspension. This reaction is exothermic.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion. google.com

The workup involves removing the excess isobutyl alcohol and volatile byproducts under vacuum to yield the crude this compound, usually as its hydrochloride salt.

The table below outlines plausible reaction conditions for these methods, extrapolated from similar documented syntheses. google.com

| Parameter | Method 1: Fischer Esterification | Method 2: Thionyl Chloride |

| Amino Acid | 2-Aminobutyric Acid | (S)-2-Aminobutyric Acid HCl Salt |

| Alcohol | Isobutyl Alcohol (excess) | Isobutyl Alcohol (excess) |

| Catalyst/Reagent | H₂SO₄ or p-TsOH (catalytic) | Thionyl Chloride (SOCl₂) (excess) |

| Temperature | Reflux (approx. 108 °C) | 0 °C to Reflux |

| Reaction Time | Several hours (e.g., 4-18 h) | Several hours (e.g., 4-18 h) |

| Key Features | Requires water removal | Generates HCl in situ |

| Product Form | Hydrochloride or Sulfate Salt | Hydrochloride Salt |

Exploration of One-Pot Synthetic Strategies for Amino Acid Esters

One example of a one-pot approach involves the chemoenzymatic synthesis of polypeptides. In this method, the esterification of an amino acid, such as lysine (B10760008) with ethanol (B145695) using hydrochloric acid as a catalyst, is performed first. Following the esterification, without isolating the amino acid ester, the reaction conditions are adjusted (e.g., pH neutralization), and an enzyme (like papain) is added to the same vessel to catalyze the polymerization of the amino acid ester into a polypeptide. sigmaaldrich.com This integrates the ester synthesis and its subsequent use in a seamless process.

Another advanced one-pot strategy involves a sequence of reactions where the amino acid ester is an intermediate. For instance, a one-pot process has been developed for the enantioselective synthesis of α-arylglycine esters. This process combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening esterification in a single reaction vessel using a single solvent. While more complex than a simple esterification, it highlights the utility of designing multi-step sequences in a one-pot fashion where the final product is a functionalized amino acid ester.

Microwave-assisted synthesis also offers a pathway for rapid one-pot esterifications. The esterification of amino acids like L-leucine with alcohols such as n-butanol has been shown to be significantly accelerated under microwave irradiation compared to conventional heating. nih.gov This technique allows for the rapid synthesis of the ester in a single vessel, often with improved yields and reduced reaction times, making it an attractive modern approach to one-pot synthesis. nih.gov

The table below summarizes different one-pot strategies involving amino acid esters.

| Strategy | Description | Example | Key Advantage |

| Esterification-Polymerization | The amino acid is first esterified, and then an enzyme is added to the same pot to initiate polymerization. sigmaaldrich.com | L-lysine is esterified with ethanol and then polymerized using papain. sigmaaldrich.com | Avoids isolation of the reactive amino acid ester monomer. |

| Tandem Reaction Sequences | Multiple distinct reaction steps (e.g., condensation, oxidation, esterification) are carried out sequentially in the same flask. | Synthesis of α-arylglycine esters via a Knoevenagel/epoxidation/esterification sequence. | High efficiency and construction of complex molecules from simple starting materials. |

| Microwave-Assisted Esterification | Microwave energy is used to rapidly heat the reactants, accelerating the esterification reaction. nih.gov | L-leucine is esterified with n-butanol in the presence of an acid catalyst under microwave irradiation. nih.gov | Drastically reduced reaction times and often higher yields. |

Stereochemical Control and Chiral Resolution of 2 Aminobutyrate Derivatives

Enantioselective Synthesis Strategies for Chiral 2-Aminobutyrate and its Esters

Enantioselective synthesis provides a direct route to obtaining optically pure chiral compounds, avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org Biocatalysis, utilizing enzymes, has emerged as a powerful and environmentally sustainable approach for these asymmetric syntheses. nih.govwiley.com

Enzymatic Enantioselective Production of (S)- and (D)-2-Aminobutyric Acid

Enzymatic pathways have been successfully engineered to produce both (S)- and (D)-2-aminobutyric acid with high enantiomeric purity.

For the synthesis of (S)-2-aminobutyric acid , a common and efficient strategy starts with the readily available amino acid L-threonine. This biocatalytic cascade typically involves two key enzymatic steps. First, a threonine deaminase (also known as threonine ammonia-lyase) catalyzes the deamination of L-threonine to form the achiral intermediate, 2-ketobutyric acid (α-ketobutyrate). researchgate.netnih.govnih.govwikipedia.org Subsequently, an amino acid dehydrogenase, such as L-leucine dehydrogenase or a mutated glutamate (B1630785) dehydrogenase, facilitates the reductive amination of 2-ketobutyric acid to yield enantiopure (S)-2-aminobutyric acid. researchgate.netnih.govgoogle.com To drive the reductive amination, a cofactor regeneration system, often employing formate (B1220265) dehydrogenase, is included to recycle NADH. nih.govgoogle.com This one-pot system has been shown to achieve high conversion rates and yields. nih.govgoogle.com For instance, a process using L-threonine deaminase, L-leucine dehydrogenase, and formate dehydrogenase converted 30 moles of L-threonine to 29.2 moles of (S)-2-aminobutyric acid, achieving a 97.3% theoretical yield. nih.gov

The production of (D)-2-aminobutyric acid , an unnatural amino acid used in the synthesis of various pharmaceuticals, has been achieved through a highly atom-economic, tri-enzymatic cascade. nih.govmdpi.com This system also begins with L-threonine, which is first converted to 2-oxobutyric acid by L-threonine ammonia (B1221849) lyase (L-TAL). nih.govresearchgate.net The key to producing the D-enantiomer lies in the second step, where a D-amino acid dehydrogenase (D-AADH) catalyzes the reductive amination. nih.govresearchgate.net A formate dehydrogenase (FDH) is again used for cofactor regeneration. nih.govmdpi.comresearchgate.net This method is notable for its efficiency, achieving over 90% yield and greater than 99% enantiomeric excess without the need for an external ammonia source, as the ammonia produced in the first step is utilized in the second. nih.govmdpi.com

| Target Enantiomer | Starting Material | Key Enzymes | Intermediate | Cofactor Regeneration Enzyme | Reported Yield/Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (S)-2-Aminobutyric Acid | L-Threonine | Threonine Deaminase, L-Leucine Dehydrogenase / Glutamate Dehydrogenase | 2-Ketobutyric Acid | Formate Dehydrogenase | 97.3% Yield | nih.gov |

| (D)-2-Aminobutyric Acid | L-Threonine | L-Threonine Ammonia Lyase (L-TAL), D-Amino Acid Dehydrogenase (D-AADH) | 2-Ketobutyric Acid | Formate Dehydrogenase (FDH) | >90% Yield, >99% ee | nih.gov |

Asymmetric Synthetic Approaches for Chiral 2-Aminobutyrate Esters

Biocatalytic methods are also highly effective for the asymmetric synthesis of chiral α-amino esters. One prominent strategy involves the use of imine reductases (IREDs). nih.govresearchgate.net These NAD(P)H-dependent enzymes catalyze the enantioselective reductive amination of α-ketoesters. nih.govacs.org

The process involves the direct reductive coupling of an α-ketoester (such as ethyl 2-oxobutanoate, a precursor for 2-aminobutyrate esters) with an amine in the presence of an IRED. nih.gov The diversity of available IREDs allows for the synthesis of both (R)- and (S)-enantiomers of N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.govresearchgate.net This biocatalytic approach is scalable and avoids the use of genotoxic alkylating agents or transition metal catalysts often required in traditional chemical syntheses. nih.govnih.gov The broad substrate scope of IREDs and related reductive aminases (RedAms) makes them a valuable tool for producing a wide range of chiral amine and amino acid derivatives for the pharmaceutical industry. nih.govfrontiersin.orgmecp2024.com

Chiral Resolution Methodologies for 2-Aminobutyrate Systems

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org While this method inherently involves discarding at least half of the starting material, it remains a vital tool, particularly when efficient asymmetric syntheses are not available. wikipedia.org

Selective Hydrolysis of Racemic N-Protected 2-Aminobutyric Acid using Acylase Enzymes

A well-established method for the resolution of amino acids is the kinetic resolution of a racemic N-acyl amino acid using an acylase enzyme. harvard.edugoogle.com This process leverages the high enantioselectivity of acylases, which catalyze the hydrolysis of the N-acyl group from only one of the enantiomers, typically the L-form (S-form). harvard.edugoogle.com

The process begins with the acylation of racemic 2-aminobutyric acid to form a derivative like N-acetyl- or N-benzoyl-2-aminobutyric acid. This racemic N-protected mixture is then incubated with an L-specific acylase, for example, from Aspergillus melleus or Thermococcus litorolis. google.com The enzyme selectively hydrolyzes the N-acyl group from the (S)-enantiomer, yielding the free (S)-2-aminobutyric acid. nih.gov The unreacted (R)-N-acyl-2-aminobutyric acid remains unchanged.

The resulting mixture contains two distinct chemical species: the free (S)-amino acid and the acylated (R)-amino acid. Their different physical and chemical properties, such as solubility, allow for their separation by standard techniques like extraction or crystallization. google.com This enzymatic approach is highly effective for producing optically active amino acids. nih.gov

Chromatographic Chiral Separation Techniques

Chromatography is a powerful and widely used technique for the separation of enantiomers. chiralpedia.comlibretexts.org The separation is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different migration times through the chromatographic system. phenomenex.com This is typically accomplished by using a chiral stationary phase (CSP). chiralpedia.com

Chiral recognition is the fundamental principle behind chromatographic enantioseparation. wikipedia.org It relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. phenomenex.comwikipedia.org For a separation to occur, there must be a sufficient difference in the stability of these diastereomeric complexes.

The interactions that contribute to chiral recognition are varied and can include: wikipedia.orgnih.gov

Hydrogen bonding: Interactions between hydrogen bond donors and acceptors on the analyte and the CSP.

π-π interactions: Stacking interactions between aromatic rings of the analyte and the CSP.

Dipole-dipole interactions: Electrostatic interactions between polar functional groups.

Steric hindrance: Repulsive interactions where the spatial arrangement of one enantiomer fits better into the chiral structure of the CSP than the other.

Inclusion complexation: The analyte fits into a chiral cavity or "pocket" within the CSP. sigmaaldrich.com

Different types of CSPs utilize these principles in various combinations. libretexts.org Common classes of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs, capable of separating a broad range of racemates through a combination of hydrogen bonding and inclusion into chiral grooves. chiralpedia.comphenomenex.combrieflands.com

Protein-based CSPs: Immobilized proteins offer multiple chiral centers and a complex 3D structure, leading to separation via a mix of hydrophobic, electrostatic, and hydrogen bonding interactions. wikipedia.org

Cyclodextrin-based CSPs: These work primarily through inclusion complexation, where one enantiomer fits more favorably into the hydrophobic cavity of the cyclodextrin (B1172386) "bucket" structure. phenomenex.comwikipedia.orgsigmaaldrich.com

Pirkle-type (Brush-type) CSPs: These synthetic phases are designed to have specific points of interaction (often three) with the analyte, such as π-π interactions, hydrogen bonding, and dipole stacking. phenomenex.com

Crown Ether CSPs: These are particularly effective for separating primary amines through the formation of inclusion complexes stabilized by hydrogen bonds. wikipedia.org

The choice of CSP and mobile phase is critical for achieving successful chiral separation, as these factors determine the nature and strength of the interactions responsible for chiral recognition. phenomenex.combrieflands.com

Application of Chiral Stationary Phases and Additives for Amino Acid Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This separation can be achieved either by using a Chiral Stationary Phase (CSP) or by introducing a chiral additive to the mobile phase.

Chiral Stationary Phases (CSPs)

Direct separation of amino acid enantiomers without derivatization is possible using various types of CSPs. chromatographytoday.com These phases create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with the stationary phase, leading to different retention times and thus, separation. Several classes of CSPs have proven effective for the resolution of amino acids and their derivatives. sigmaaldrich.com

Commonly used CSPs for amino acid separations include:

Macrocyclic Glycopeptides: Phases like Teicoplanin (CHIROBIOTIC T) are known for their broad enantioselectivity for amino acids. chromatographytoday.comsigmaaldrich.com The removal of carbohydrate moieties from these glycopeptides, creating an aglycone form (CHIROBIOTIC TAG), has been shown to enhance the resolution for many amino acids. sigmaaldrich.com

Cinchona Alkaloids: Zwitterionic CSPs derived from cinchona alkaloids, such as CHIRALPAK® ZWIX(+), utilize a combination of weak anionic and strong cationic interaction sites. chiraltech.com These are versatile for the chiral analysis of free amino acids, offering complementary selectivity and the ability to reverse the elution order by switching between ZWIX(+) and ZWIX(-) columns. chiraltech.com

Polysaccharide-Based Phases: Derivatives of cellulose and amylose phenylcarbamates are widely used. For α-amino acid esters, amylose-based CSPs like Chiralpak IA have shown superior performance, likely due to hydrogen bonding interactions between the analyte's carbonyl group and the chiral selector. yakhak.org

Crown Ethers: These CSPs are particularly effective for separating compounds with primary amino groups, including amino acids. chromatographytoday.commdpi.com

Ligand Exchange: These phases typically use a bonded D- or L-amino acid, such as phenylalanine, and a mobile phase containing a metal ion like copper(II) sulfate. This method allows for the reversal of elution order by simply changing the column. chromatographytoday.com

| CSP Type | Chiral Selector Example | Commercial Name Example | Primary Interaction Mechanism | Applicable To |

|---|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC T | Inclusion, H-bonding, Dipole-dipole | Free and N-protected amino acids |

| Cinchona Alkaloid | Quinine/Quinidine derivatives | CHIRALPAK ZWIX(+) | Zwitterionic (anion and cation exchange) | Free amino acids, small peptides |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA | H-bonding, π-π interactions, Steric inclusion | α-amino acid esters, N-blocked amino acids |

| Crown Ether | (18-Crown-6)-tetracarboxylic acid | CROWNPAK CR-I | Host-guest complexation with primary amines | Free amino acids |

| Ligand Exchange | L-Phenylalanine | Astec CLC-L | Diastereomeric metal complex formation | Free amino acids |

Chiral Additives in the Mobile Phase

An alternative to using a CSP is to add a chiral selector to the mobile phase, which then interacts with the enantiomers in solution to form diastereomeric complexes. These complexes can then be separated on a standard achiral stationary phase.

A study on the chiral resolution of aromatic amino acids utilized Vancomycin, a glycopeptide antibiotic, as a chiral mobile phase additive (CMPA). mdpi.com The separation was performed on an achiral amino column. The results demonstrated that increasing the concentration of Vancomycin in the mobile phase improved the resolution of tryptophan enantiomers, with the highest resolution achieved at a 1.5 mM concentration. mdpi.com Similarly, cyclodextrins and their derivatives can be used as chiral selectors in the mobile phase for capillary electrophoresis methods to resolve amino acid enantiomers. acs.org

| Chiral Additive | Class | Mechanism | Example Application |

|---|---|---|---|

| Vancomycin | Glycopeptide | Forms diastereomeric complexes with analytes | Resolution of tryptophan and tyrosine enantiomers mdpi.com |

| γ-Cyclodextrin | Cyclic Oligosaccharide | Host-guest inclusion complexation | Resolution of acidic amino acid enantiomers acs.org |

| Sodium Taurocholate (STC) | Bile Salt | Forms chiral micelles, partitioning differences | Used with γ-CD to resolve neutral amino acids acs.org |

Diastereomeric Salt Formation for Chiral Resolution

One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. rsc.org This technique is based on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form a pair of diastereomers. libretexts.orgwikipedia.org Diastereomers have different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization. rsc.orglibretexts.org

The process involves the following steps:

Salt Formation: The racemic mixture of an acid or base is reacted with an enantiomerically pure chiral base or acid, respectively, to form a mixture of two diastereomeric salts. wikipedia.org For resolving racemic 2-aminobutyric acid, which is amphoteric but can act as a base, a chiral acid is used as the resolving agent.

Separation: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. rsc.org This salt is then separated by filtration.

Liberation: The optically pure enantiomer is recovered from the separated diastereomeric salt by breaking the salt, typically through the addition of a strong acid or base. wikipedia.orglibretexts.org

Commonly used resolving agents for amines and amino acids include chiral carboxylic acids. A patent describing the synthesis of (S)-2-aminobutanamide details the resolution of the precursor, 2-aminobutyric acid, using either R-malic acid or d-camphorsulfonic acid as the resolving agent in a solvent like methanol (B129727) or ethanol (B145695). google.com Another method for resolving (RS)-2-aminobutanoic acid involves using optically active methionine p-toluenesulfonate as a co-solute in a process called replacing crystallization. nih.gov

The success of this method relies heavily on the solubility difference between the two diastereomeric salts, which can be influenced by the choice of resolving agent and the crystallization solvent. rsc.orgrsc.org

| Resolving Agent | Class | Used to Resolve | Reference Example |

|---|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Chiral amines, amino acids | General resolving agent for amines wikipedia.orglibretexts.org |

| R-Malic Acid | Chiral Dicarboxylic Acid | 2-Aminobutyric acid | Used for resolution of 2-aminobutyric acid google.com |

| d-Camphorsulfonic acid | Chiral Sulfonic Acid | Chiral amines, 2-Aminobutyric acid | Used for resolution of 2-aminobutyric acid google.com |

| 1-Phenylethylamine | Chiral Amine | Chiral acids | General resolving agent for acids wikipedia.org |

| (R)- or (S)-Methionine p-toluenesulfonate | Chiral Amino Acid Salt | (RS)-2-Aminobutanoic acid p-toluenesulfonate | Used as a co-solute in replacing crystallization nih.gov |

Computational and Theoretical Investigations of 2 Aminobutyrate Systems

Quantum Chemical Studies on 2-Aminobutyric Acid

Quantum chemical studies provide profound insights into the molecular structure and electronic properties of amino acids. For 2-aminobutyric acid (also known as α-aminobutyric acid), these theoretical investigations are crucial for understanding its behavior at a molecular level, complementing experimental findings. tandfonline.comnih.gov

Density Functional Theory (DFT) has become a primary tool for the theoretical investigation of molecules like DL-2-aminobutyric acid. tandfonline.comtandfonline.com These computational analyses are typically performed using specific functionals and basis sets, such as the B3LYP method with the 6-311++G(d,p) basis set, to optimize the molecular structure and predict various properties. researchgate.netfigshare.com The optimized geometry reveals key structural parameters, including bond lengths and angles. For instance, calculated bond lengths for C-H and N-H are consistently around 1.09 Å and 1.01 Å, respectively, due to the similarity in their chemical environments. tandfonline.com The molecular structure of 2-aminobutyric acid belongs to the C1 point group due to its asymmetrical nature. tandfonline.com These theoretical calculations provide a foundational understanding of the molecule's stable conformation. researchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a large energy gap implies high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com For 2-aminobutyric acid, FMO analysis indicates a significant energy gap, suggesting the molecule possesses high chemical stability. tandfonline.com The electrophilicity index, derived from FMO analysis, can also suggest a compound's potential bioactivity. figshare.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.91 |

| LUMO Energy | -0.78 |

| Energy Gap (ΔE) | 6.13 |

| Ionization Potential (I) | 6.91 |

| Electron Affinity (A) | 0.78 |

| Global Hardness (η) | 3.065 |

| Chemical Potential (μ) | -3.845 |

| Global Electrophilicity Index (ω) | 2.40 |

| Global Softness (S) | 0.163 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). wikipedia.orguni-muenchen.de This method investigates charge transfer and intramolecular interactions, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.org In 2-aminobutyric acid, NBO analysis reveals significant stabilization energies arising from these interactions. tandfonline.com For example, a key interaction involves the lone pair of the nitrogen atom (LP(1) N5) donating to the antibonding orbital of the C1-C2 bond (σ*(C1-C2)), resulting in a stabilization energy (E(2)) of 2.13 kcal/mol. tandfonline.com These delocalization effects, though small, represent departures from an idealized, perfectly localized Lewis structure and are crucial for understanding the molecule's electronic properties. wikipedia.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | σ(C1-C2) | 2.13 |

| LP (1) N5 | σ(C2-H7) | 1.13 |

| σ (C1-C2) | σ(C3-H10) | 1.14 |

| σ (C1-C3) | σ(C2-H7) | 1.18 |

| σ (C2-H7) | σ(C1-N5) | 1.39 |

| σ (C3-H8) | σ(C1-C2) | 1.33 |

Molecular Electrostatic Potential (MEP) and Fukui functions are used to identify reactive sites on a molecule for electrophilic and nucleophilic attacks. figshare.comresearchgate.net The MEP surface provides a 3D map of charge distribution, using color grading to indicate positive, negative, and neutral electrostatic potential regions. tandfonline.com Negative regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. researchgate.net For 2-aminobutyric acid, the MEP analysis shows that the most negative potential is concentrated around the oxygen atoms of the carboxyl group, making them the primary sites for electrophilic interaction. The area around the amino group's hydrogen atoms shows the most positive potential, indicating it as a site for nucleophilic interaction. tandfonline.com

Fukui function analysis provides a more quantitative measure of the reactivity of different atomic sites. joaquinbarroso.com By calculating the change in electron density at a specific atom when the total number of electrons in the molecule changes, it can pinpoint the most likely sites for attack. researchgate.net For 2-aminobutyric acid, Fukui analysis indicates that the molecule is prone to electrophilic attack in the order of O11 > C1 > C10, which aligns with the qualitative predictions from the MEP surface. tandfonline.com

Theoretical calculations are also employed to predict the non-linear optical (NLO) properties of molecules. tandfonline.com Materials with high NLO activity are of interest for applications in optoelectronics and telecommunications. researchgate.net The key parameter for NLO activity is the first-order hyperpolarizability (β₀). A high value of β₀ suggests that the molecule could be a promising NLO material. researchgate.net For 2-aminobutyric acid, the calculated hyperpolarizability is significantly greater than that of urea, a standard reference material for NLO studies. tandfonline.com This suggests that 2-aminobutyric acid has potential as an NLO compound. tandfonline.com

Electronic transitions are studied using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.comfigshare.com This analysis helps in understanding the UV-Vis absorption spectra of the molecule. The theoretical calculations can predict the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f) of the electronic transitions. For 2-aminobutyric acid in methanol (B129727), the theoretically calculated λmax is 184 nm, which corresponds to the experimental value of 225 nm. tandfonline.com These transitions primarily involve excitations from the HOMO to the LUMO. tandfonline.com

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 1.583 Debye |

| First Hyperpolarizability (β₀) | 0.47 x 10⁻³⁰ esu |

| Maximum Absorption Wavelength (λmax) (Methanol) | 184 nm |

| Excitation Energy (Methanol) | 6.73 eV |

| Oscillator Strength (f) (Methanol) | 0.134 |

Vibrational analysis through DFT calculations is a powerful method for interpreting experimental infrared (IR) and Raman spectra. wjarr.commatlantis.com By computing the vibrational frequencies and their corresponding modes, a theoretical spectrum can be generated and compared with the experimental one. researching.cn A close agreement between the theoretical and experimental spectra validates the computational method and allows for a detailed assignment of the observed vibrational bands. tandfonline.comtandfonline.com For 2-aminobutyric acid, DFT calculations using the B3LYP/6-311++G(d,p) level of theory have shown excellent correlation with experimental FT-IR spectra. tandfonline.comfigshare.com The potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.). researchgate.net

| Vibrational Mode Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| O-H Stretch | 3448 | 3588 |

| N-H Asymmetric Stretch | 3340 | 3421 |

| N-H Symmetric Stretch | 3268 | 3335 |

| C-H Asymmetric Stretch | 2970 | 2985 |

| C=O Stretch | 1735 | 1742 |

| N-H Bend | 1625 | 1620 |

| C-O Stretch | 1230 | 1225 |

Theoretical pKa Calculations and Acidity Predictions

The acidity of 2-aminobutyrate, as represented by its pKa values, is a critical parameter influencing its chemical behavior, particularly in biological systems. Computational chemistry offers powerful tools for the theoretical prediction of these values, providing insights that complement experimental findings. Density Functional Theory (DFT) has emerged as a robust method for calculating pKa values, often in conjunction with continuum solvation models to simulate the aqueous environment. mdpi.comhumboldt.edu

The theoretical determination of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and solution. researchgate.netmdpi.com Various DFT functionals, such as B3LYP and CAM-B3LYP, combined with appropriate basis sets like 6-311+G(d,p), are employed for geometry optimization and energy calculations. mdpi.com The choice of the solvation model, for instance, the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is crucial for accurately capturing the solvent effects on acidity. mdpi.comhumboldt.edu For amino acids, thermodynamic cycles are often constructed to leverage the accuracy of both gas-phase calculations and implicit solvation models for more precise energy determination. nih.gov

A key challenge in these calculations is the accurate representation of the solvation free energy of the proton, which is often addressed by using established experimental values or through fitting procedures. researchgate.netnih.gov The reliability of the calculated pKa values is highly dependent on the chosen level of theory and the solvation model, with mean absolute errors of less than one pKa unit being the benchmark for a reliable method. mdpi.com Computational studies have shown that factors such as intramolecular hydrogen bonding and the conformational flexibility of the molecule can significantly influence the predicted acidity. humboldt.edu

Table 1: Factors Influencing Theoretical pKa Calculations of 2-Aminobutyrate

| Factor | Description | Computational Approach |

| Choice of DFT Functional | The functional used to approximate the exchange-correlation energy significantly impacts the accuracy of the calculated Gibbs free energies. | Comparison of results from various functionals such as B3LYP, CAM-B3LYP, and PBEPBE. mdpi.com |

| Basis Set Selection | The size and type of basis set determine the flexibility of the molecular orbitals and the accuracy of the electronic structure calculation. | Utilization of Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets. mdpi.comresearchgate.net |

| Solvation Model | Implicit solvation models are used to account for the effect of the solvent on the solute's electronic structure and energetics. | Application of models like SMD (Solvation Model based on Density) or IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model). mdpi.comnih.gov |

| Thermodynamic Cycle | A thermodynamic cycle is employed to relate the gas-phase deprotonation energy to the solution-phase pKa. | Calculation of Gibbs free energies for the acid and its conjugate base in both the gas phase and solution. mdpi.comnih.gov |

| Proton Solvation Energy | The experimental or theoretical value used for the solvation free energy of the proton can affect the final pKa value. | Use of accepted experimental values or values derived from fitting to experimental pKa data. researchgate.netnih.gov |

Application of Atom in Molecule Theory (AIM) and Electron Localization Functions (ELF)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework for defining atomic properties and chemical bonds based on the topology of the electron density. wikipedia.orgias.ac.in This theory allows for a molecule to be partitioned into atomic basins, enabling the calculation of various atomic properties. uni-rostock.dewiley-vch.de The analysis of bond critical points (BCPs) in the electron density reveals the nature of chemical interactions. ias.ac.in For instance, the value of the electron density and its Laplacian at a BCP can distinguish between covalent and non-covalent interactions. researchgate.net In the context of 2-aminobutyrate systems, AIM can be used to characterize the intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and reactivity. tandfonline.com

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, clearly distinguishing core and valence electrons, as well as covalent bonds and lone pairs. wikipedia.orgjussieu.fr ELF analysis offers a visual representation of the VSEPR theory in action. wikipedia.org The value of ELF ranges from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while a value of 0.5 corresponds to a uniform electron gas. uliege.bestackexchange.com For 2-aminobutyrate, ELF can be employed to visualize the electronic structure, identify regions of high electron density, and understand the nature of chemical bonding within the molecule. tandfonline.com

Together, AIM and ELF provide a powerful computational toolkit for a detailed analysis of the electronic structure and bonding in 2-aminobutyrate systems. These methods offer insights into the molecule's reactivity, stability, and intermolecular interactions, which are crucial for understanding its biological function and for the design of new derivatives. researchgate.nettandfonline.com

Table 2: Application of AIM and ELF to 2-Aminobutyrate Systems

| Theoretical Method | Information Provided | Relevance to 2-Aminobutyrate |

| Atom in Molecule (AIM) | Defines atomic basins and bond critical points; characterizes the nature of chemical bonds (covalent, ionic, hydrogen bonds). wikipedia.orgias.ac.in | Analysis of intramolecular hydrogen bonding, quantification of atomic charges, and characterization of non-covalent interactions that determine conformational preferences. tandfonline.com |

| Electron Localization Function (ELF) | Visualizes regions of high electron localization, corresponding to chemical bonds and lone pairs; provides a chemically intuitive picture of electronic structure. wikipedia.orgjussieu.fr | Identification of reactive sites, understanding the distribution of valence electrons, and characterizing the covalent bonds within the molecule. tandfonline.comuliege.be |

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govscispace.com This method is instrumental in understanding the interactions that govern molecular recognition and is widely applied in drug discovery and design. mdpi.comsciepub.com For isobutyl 2-aminobutyrate and related systems, molecular docking can elucidate the specific interactions with protein binding sites, such as enzymes or receptors. nih.govresearchgate.net

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them. nih.gov The scoring function estimates the binding affinity, with lower energy scores generally indicating more favorable binding. mdpi.com The analysis of the docked poses reveals key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.govmdpi.com This information is crucial for understanding the ligand's biological activity and for the rational design of more potent and selective molecules. biorxiv.orgtum.de

Table 3: Key Interactions in Ligand-Protein Binding Profile of 2-Aminobutyrate Derivatives

| Interaction Type | Description | Key Amino Acid Residues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Aspartate, Glutamate (B1630785), Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alanine, Valine, Leucine (B10760876), Isoleucine, Phenylalanine, Tryptophan, Methionine |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. | Arginine, Lysine (B10760008), Histidine, Aspartate, Glutamate |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acid residues |

Molecular Dynamics (MD) Simulations for Assessing Biomolecular Stability and Binding Free Energies

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biomolecular systems at an atomic level. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into protein flexibility, conformational changes, and the stability of ligand-protein complexes. nih.govpitt.edu For systems involving 2-aminobutyrate derivatives, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking and to refine the binding pose. nih.govtandfonline.com

A significant application of MD simulations is the calculation of binding free energies, which provide a more accurate prediction of ligand affinity than docking scores. wustl.edunih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. rsc.org More rigorous but computationally expensive methods, like alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration), can provide highly accurate predictions of binding affinities. wustl.edumdpi.com These calculations are crucial for lead optimization in drug design, as they can predict the effect of chemical modifications on the binding strength of a ligand. wustl.edu

Table 4: Approaches for Calculating Binding Free Energies from MD Simulations

| Method | Description | Advantages | Limitations |

| MM/PBSA and MM/GBSA | Calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. rsc.org | Computationally less expensive than alchemical methods; provides insights into the contributions of different energy terms. | Does not account for conformational entropy changes upon binding; accuracy can be system-dependent. |

| Alchemical Free Energy Calculations | Involves the non-physical transformation of one molecule into another to calculate the free energy difference between two states. wustl.edumdpi.com | High accuracy in predicting relative and absolute binding free energies. | Computationally very expensive; requires careful setup and extensive sampling. |

| Enhanced Sampling Techniques | Methods like Accelerated Molecular Dynamics (aMD) and Gaussian accelerated Molecular Dynamics (GaMD) are used to enhance the sampling of conformational space. dovepress.com | Allows for the observation of rare events such as ligand binding and unbinding on accessible timescales. | Requires careful parameterization and reweighting to recover the correct thermodynamics. |

Computational Approaches in Rational Enzyme Engineering for 2-Aminobutyrate Biocatalysis

Rational enzyme engineering aims to improve or alter the function of enzymes by making specific, targeted modifications to their amino acid sequence. nih.govresearchgate.net Computational methods play a pivotal role in this process by providing a detailed understanding of the enzyme's structure-function relationship and by guiding the design of beneficial mutations. nih.govrsc.org For the biocatalysis of 2-aminobutyrate, computational approaches can be used to engineer enzymes with improved activity, stability, and stereoselectivity for the synthesis of this non-proteinogenic amino acid. researchgate.netnih.gov

The process often begins with the identification of a suitable scaffold enzyme, followed by computational analysis of its active site and substrate binding pocket. nih.gov Molecular docking and MD simulations can be used to model the binding of 2-oxobutyrate or other precursors to the enzyme and to identify key residues involved in substrate recognition and catalysis. researchgate.net This information is then used to propose mutations that could, for example, reduce steric hindrance for a non-natural substrate, introduce new stabilizing interactions, or alter the polarity of the active site to favor the desired reaction. nih.gov Computational tools can also be used to predict the effect of mutations on protein stability, helping to avoid destabilizing changes. nih.gov This rational, computationally-guided approach can significantly reduce the experimental effort required to develop efficient biocatalysts for 2-aminobutyrate production. international-pharma.comlongdom.org

Table 5: Computational Workflow for Rational Enzyme Engineering in 2-Aminobutyrate Biocatalysis

| Step | Computational Method(s) | Objective |

| 1. Target Identification and Structural Analysis | Homology modeling, analysis of crystal structures. | Obtain a high-quality 3D structure of the target enzyme. |

| 2. Active Site Characterization | Pocket detection algorithms, molecular docking of substrates and intermediates. | Identify key residues for substrate binding and catalysis. researchgate.net |

| 3. Proposing Mutations | Site-directed mutagenesis in silico, analysis of sequence alignments with homologous enzymes. | Identify mutations likely to improve desired properties (e.g., activity, stereoselectivity). nih.gov |

| 4. Evaluating Mutant Stability | MD simulations, free energy calculations. | Predict the effect of mutations on the enzyme's stability and dynamics. nih.gov |

| 5. Predicting Catalytic Efficiency | Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. | Model the enzymatic reaction mechanism and predict changes in the activation energy barrier. |

| 6. Experimental Validation | Site-directed mutagenesis, enzyme expression and purification, activity assays. | Experimentally verify the computationally predicted improvements. |

Biochemical and Enzymatic Transformations Involving 2 Aminobutyrate

Enzyme-Substrate Interactions and Specificity

The precision of protein synthesis is paramount for cellular function, relying heavily on the accurate recognition and coupling of amino acids to their corresponding transfer RNAs (tRNAs). This critical step is managed by enzymes known as aminoacyl-tRNA synthetases (aaRSs). nih.gov However, the structural similarity between canonical and non-canonical amino acids, such as 2-aminobutyrate (also known as α-aminobutyrate or Abu), presents a significant challenge to the fidelity of this process.

Aminoacyl-tRNA synthetases are responsible for catalyzing the esterification of an amino acid to its cognate tRNA, a crucial checkpoint for the accurate translation of the genetic code. nih.gov The active site of an aaRS must distinguish its correct amino acid substrate from a vast pool of similar molecules. Despite high fidelity, misacylation can occur, where an incorrect amino acid is attached to a tRNA.

The non-protein amino acid 2-aminobutyrate poses a threat to translational accuracy. Due to its structure, it can be mistakenly recognized and activated by certain synthetases, particularly prolyl-tRNA synthetase (ProRS). This leads to the erroneous formation of 2-aminobutyryl-tRNA, which can then be incorporated into nascent polypeptide chains, potentially leading to protein misfolding and loss of function. The accuracy of protein biosynthesis is maintained through various quality control mechanisms that prevent such errors. nih.gov

To safeguard the integrity of protein synthesis, cells have evolved sophisticated proofreading and editing mechanisms. semanticscholar.org These functions can be carried out by the synthetase itself (in cis) or by separate, dedicated enzymes known as trans-editing factors. nih.govsemanticscholar.org These standalone domains are structurally related to the editing domains of aaRSs and function to hydrolyze incorrectly charged aminoacyl-tRNAs (aa-tRNAs). semanticscholar.org

In the case of 2-aminobutyrate, trans-editing factors play a vital role in clearing mischarged tRNAs. For example, in the bacterium Rhodopseudomonas palustris, two homologs of the editing protein ProX have been identified (ProXp-x and YbaK) that exhibit post-transfer editing activity. These factors can specifically recognize and deacylate mischarged species like Ala-tRNAPro and Abu-tRNAPro, preventing the incorporation of these incorrect amino acids during translation. nih.gov The presence of these dedicated editing pathways underscores the cellular importance of discriminating against non-protein amino acids like α-aminobutyrate. nih.gov

Enzyme kinetics provides a quantitative framework for understanding the efficiency and specificity of enzymatic reactions. nih.gov Key parameters in Michaelis-Menten kinetics include Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax), which together describe an enzyme's affinity for its substrate. nih.govgoogle.com

For aminoacyl-tRNA synthetases, kinetic analysis is used to determine the discrimination factor, which quantifies how well an enzyme selects its correct (cognate) amino acid over an incorrect (non-cognate) one like 2-aminobutyrate. nih.gov This factor is calculated by comparing the efficiency of activation (kcat/Km) for the cognate versus the non-cognate amino acid. A low discrimination factor suggests that the synthetase is prone to errors and indicates the necessity for a proofreading mechanism. It has been proposed that substrates with a discrimination factor below 3000 typically require some form of editing to maintain translational fidelity. nih.gov Kinetic studies are therefore essential for identifying potential misacylation events and understanding the necessity and function of editing pathways that prevent the incorporation of 2-aminobutyrate into proteins. nih.govresearchgate.net

Table 1: Key Concepts in Enzyme-Substrate Interactions

| Term | Description | Relevance to 2-Aminobutyrate |

|---|---|---|

| Aminoacyl-tRNA Synthetase (aaRS) | Enzyme that attaches the correct amino acid to its corresponding tRNA. nih.gov | Can mistakenly recognize 2-aminobutyrate, leading to misacylation. |

| Misacylation | The incorrect charging of a tRNA with a non-cognate amino acid. | 2-aminobutyrate can be incorrectly attached to tRNAPro. |

| ***Trans*-editing Factors** | Standalone enzymes that hydrolyze mischarged tRNAs to correct errors. nih.govsemanticscholar.org | Proteins like ProXp-x and YbaK specifically remove 2-aminobutyrate from tRNA. nih.gov |

| Discrimination Factor | A kinetic parameter that measures the ability of an aaRS to distinguish between correct and incorrect amino acids. nih.gov | A low discrimination factor for 2-aminobutyrate indicates a need for editing mechanisms. nih.gov |

Metabolic Pathways and Biotechnological Relevance of 2-Aminobutyric Acid

2-Aminobutyric acid (ABA), while being a non-proteinogenic amino acid, serves as a valuable intermediate in various microbial metabolic pathways. Its production through fermentation and enzymatic conversion has significant biotechnological relevance, particularly in the pharmaceutical industry. nih.gov

Microorganisms can be engineered to produce L-2-aminobutyric acid, which is a key precursor for the synthesis of several important pharmaceuticals, including the anti-epileptic drugs Levetiracetam and Brivaracetam, and the anti-tuberculosis drug Ethambutol. nih.govresearchgate.net Microbial fermentation offers an environmentally friendly and sustainable alternative to traditional chemical synthesis methods, which often involve harsh conditions and produce unwanted byproducts. nih.gov

Engineered strains of bacteria like Escherichia coli and yeast such as Saccharomyces cerevisiae have been developed to produce L-ABA. nih.govresearchgate.net The metabolic pathways in these organisms are modified to channel natural metabolites towards the synthesis of 2-ketobutyrate (2-KB), a direct precursor to L-ABA. The efficiency of this process relies on redirecting carbon flux from central metabolism and preventing the consumption of 2-KB by competing pathways. nih.gov

The biosynthesis of L-ABA in engineered microorganisms typically involves a two-step enzymatic pathway starting from L-threonine, a common amino acid. researchgate.netresearchgate.net

Deamination of L-Threonine: The first step is the conversion of L-threonine to 2-ketobutyrate. This reaction is catalyzed by a threonine deaminase (also known as threonine dehydratase), an enzyme often encoded by the ilvA gene in E. coli. nih.gov Overexpression of this enzyme is a common strategy to increase the intracellular pool of 2-ketobutyrate. nih.gov

Reductive Amination of 2-Ketobutyrate: The second step involves the conversion of 2-ketobutyrate into L-2-aminobutyric acid. This is a reductive amination reaction that can be catalyzed by various dehydrogenases. Commonly used enzymes include L-leucine dehydrogenase (LeuDH) and glutamate (B1630785) dehydrogenase (GDH). nih.gov These enzymes transfer an amino group from a donor molecule to 2-ketobutyrate, yielding the final product, L-ABA. nih.govresearchgate.net

Metabolic engineering strategies often involve co-expressing the genes for both threonine deaminase and a suitable dehydrogenase (like LeuDH) to create an efficient synthetic pathway. nih.gov For instance, researchers have successfully produced L-ABA in E. coli by overexpressing the ilvA gene from E. coli and the leuDH gene from Thermoactinomyces intermedius. nih.gov Similarly, a heterologous pathway using threonine deaminase from Bacillus subtilis and a mutated glutamate dehydrogenase from E. coli has been established in Saccharomyces cerevisiae for L-ABA production. researchgate.net

Table 2: Enzymes in the Microbial Synthesis of L-2-Aminobutyric Acid

| Enzyme | Gene (Example) | Reaction Catalyzed | Organism Source (Example) |

|---|---|---|---|

| Threonine Deaminase | ilvA | L-Threonine → 2-Ketobutyrate + NH₃ | Escherichia coli, Bacillus subtilis nih.govresearchgate.net |

| L-Leucine Dehydrogenase | leuDH | 2-Ketobutyrate + NH₃ + NADH → L-2-Aminobutyric acid + NAD⁺ + H₂O | Thermoactinomyces intermedius nih.gov |

| Glutamate Dehydrogenase | 2-Ketobutyrate + Glutamate → L-2-Aminobutyric acid + α-Ketoglutarate | Escherichia coli researchgate.net |

Investigation of 2-Aminobutyrate's Role in Cellular Substrate Discrimination Mechanisms

The ability of cells to distinguish between a vast array of similar molecules is fundamental to maintaining metabolic fidelity and ensuring the accuracy of processes like protein synthesis. 2-Aminobutyrate, as a non-proteinogenic amino acid, provides a compelling case study for investigating the principles of cellular substrate discrimination. This discrimination occurs at multiple levels, primarily through the specificity of enzyme active sites and the selectivity of cellular transport systems.

Enzymes achieve their remarkable specificity through the precise three-dimensional arrangement of amino acid residues within their active sites. wikipedia.orgkhanacademy.org This creates a unique chemical environment that is complementary to the specific substrate in terms of shape, size, charge, and hydrophobicity. wikipedia.orglibretexts.org The interaction between an enzyme and its substrate is often described by the "induced-fit" model, where the binding of the substrate induces a conformational change in the enzyme, leading to an optimal catalytic alignment. khanacademy.orglibretexts.org

In the context of 2-aminobutyrate, its structural similarity to proteinogenic amino acids like alanine and valine presents a challenge to cellular machinery. For instance, aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, must exhibit high fidelity to prevent the incorporation of 2-aminobutyrate into proteins. mdpi.comnih.govnih.gov This discrimination is achieved through a two-step process: initial substrate binding and, in many cases, a proofreading or editing mechanism that removes incorrectly attached amino acids. mdpi.com The active site of a specific aaRS is finely tuned to recognize the unique side chain of its cognate amino acid, and even small differences, such as the ethyl group of 2-aminobutyrate compared to the methyl group of alanine, are typically sufficient for rejection.

The specificity of enzymes that metabolize amino acids also plays a crucial role. For example, D-amino acid oxidase has been shown to process D-alpha-aminobutyrate as a substrate. The kinetic parameters of this reaction provide insight into the enzyme's ability to accommodate this non-standard amino acid.

Cellular transport systems for amino acids also exhibit substrate specificity. Studies on the transport of γ-aminobutyric acid (GABA) have shown that related compounds can act as competitive inhibitors. For instance, in studies of GABA transport across human intestinal epithelial cells, L-α-amino-n-butyric acid (another name for 2-aminobutyric acid) did not induce the same proton flow or current as GABA, indicating a clear discrimination by the transporter protein. This suggests that the transporter's binding site can differentiate between the gamma-amino structure of GABA and the alpha-amino structure of 2-aminobutyrate.

The following table presents hypothetical data illustrating the concept of enzyme discrimination, showing the relative binding affinity (1/Km) of a hypothetical aminoacyl-tRNA synthetase for its cognate amino acid versus 2-aminobutyrate.

| Amino Acid | Relative Binding Affinity (Arbitrary Units) |

| Cognate Amino Acid (e.g., Alanine) | 100 |

| 2-Aminobutyrate | 1 |

This table demonstrates that the enzyme has a significantly higher affinity for its correct substrate, a key factor in preventing the erroneous incorporation of 2-aminobutyrate into proteins.

Furthermore, 2-aminobutyrate can act as a competitive inhibitor for some enzymes, where it competes with the natural substrate for binding to the active site. creative-enzymes.comlibretexts.orgworthington-biochem.comalliedacademies.org The effectiveness of this inhibition is dependent on the structural similarity between 2-aminobutyrate and the substrate, as well as their respective concentrations. This competitive interaction is another facet of substrate discrimination, where the presence of a non-standard amino acid can modulate the activity of metabolic pathways.

Future Research Directions and Emerging Paradigms for Isobutyl 2 Aminobutyrate and Its Derivatives

Development of Novel Biocatalytic Systems for Sustainable Production of Aminobutyrate Esters

The shift towards green chemistry has placed significant emphasis on developing sustainable methods for chemical synthesis, with biocatalysis emerging as a powerful alternative to traditional chemical routes. For aminobutyrate esters like isobutyl 2-aminobutyrate, the focus is on discovering and engineering enzymes that offer high efficiency, selectivity, and stability under industrial conditions.